Diphenyliodonium

Vue d'ensemble

Description

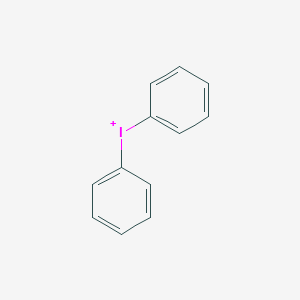

Diphenyliodonium is a hypervalent iodine compound characterized by the presence of two phenyl groups attached to an iodine atom. This compound is known for its high reactivity and is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This compound salts are valuable reagents due to their ability to act as electrophilic arylating agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diphenyliodonium salts can be synthesized through various methods. One common approach involves the reaction of iodobenzene with benzene in the presence of an oxidizing agent such as peracetic acid or hydrogen peroxide. The reaction typically occurs under mild conditions, yielding this compound salts with high purity .

Industrial Production Methods: In industrial settings, this compound salts are produced using scalable electrochemical methods. This involves the anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell. The process is efficient and generates minimal chemical waste .

Analyse Des Réactions Chimiques

Types of Reactions: Diphenyliodonium salts undergo various types of reactions, including:

Substitution Reactions: These salts are commonly used in electrophilic aromatic substitution reactions, where they transfer a phenyl group to an aromatic substrate.

Oxidation Reactions: this compound salts can act as oxidizing agents in certain reactions.

Coupling Reactions: They are used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Acetate (Pd(OAc)2): Used as a catalyst in cross-coupling reactions.

Tetrahydrofuran (THF): Common solvent for these reactions.

Benzoquinone (BQ), Phenyl Acetate (Ph(OAc)2), and Copper Acetate (Cu(OAc)2): Oxidants used in various reactions.

Major Products:

Phenylated Heteroaromatic Compounds: Formed through the reaction of this compound salts with heteroaromatic compounds.

Aryl Alkenes and Alkynes: Products of cross-coupling reactions.

Applications De Recherche Scientifique

Diphenyliodonium salts have a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of diphenyliodonium salts involves the generation of reactive intermediates through electron transfer processes. When exposed to light or heat, these salts decompose to produce phenyl radicals or cations, which then participate in various chemical reactions. The molecular targets and pathways involved include the activation of aromatic substrates and the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparaison Avec Des Composés Similaires

Diphenylchloronium: Similar in structure but contains chlorine instead of iodine.

Diphenylbromonium: Contains bromine instead of iodine.

Diphenylsulfonium: Contains sulfur instead of iodine.

Comparison: Diphenyliodonium salts are unique due to their higher reactivity and ability to participate in a broader range of reactions compared to their chloronium, bromonium, and sulfonium counterparts. The iodine atom in this compound salts provides greater stability to the reactive intermediates, making them more versatile in synthetic applications .

Activité Biologique

Diphenyliodonium (DIP) is a compound that has garnered significant attention in biomedical research, particularly for its role as an inhibitor of various biological processes. It is structurally related to diphenyleneiodonium (DPI), which is widely recognized for its ability to inhibit flavoenzymes, especially NADPH oxidase. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.

This compound acts primarily as an inhibitor of redox-active enzymes. Research indicates that DIP can significantly interfere with cellular metabolic pathways, leading to increased oxidative stress. For instance, studies have demonstrated that DIP inhibits the pentose phosphate pathway and the tricarboxylic acid (TCA) cycle in glial cells, resulting in elevated levels of reactive oxygen species (ROS) and subsequent cytotoxic effects . The inhibition of these metabolic pathways is attributed to the blockade of NAD(P)-dependent enzymes such as glucose 6-phosphate dehydrogenase and lactate dehydrogenase .

Cytotoxic Effects

The cytotoxicity of this compound has been documented in various cell types. In a study involving N11 glial cells, DIP treatment led to a dose-dependent increase in lipoperoxidation and lactate dehydrogenase leakage into the extracellular medium, indicating cell membrane damage and necrosis . Furthermore, preloading cells with glutathione was shown to mitigate these cytotoxic effects, suggesting that oxidative stress plays a crucial role in DIP-induced cell damage .

Neuroprotective Properties

Interestingly, this compound has also been observed to exhibit neuroprotective properties under certain conditions. It has been reported that DIP can reduce neuronal damage induced by excitotoxic agents like glutamate. In a dose-dependent manner, DIP administration decreased neuronal injury following exposure to glutamate or N-methyl-D-aspartate (NMDA), highlighting its potential as a protective agent against excitotoxicity . This duality of action—cytotoxic at high concentrations yet protective at lower doses—underscores the complexity of DIP's biological effects.

Photochemical Applications

In addition to its biological activity in cellular contexts, this compound also shows promise in photochemical applications. Studies have demonstrated that DIP can act as a photoinitiator in polymerization processes when combined with certain dyes. The compound facilitates electron transfer reactions that lead to the generation of radical species capable of initiating polymerization under UV light . This property may be exploited in developing new materials or therapeutic agents.

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Neuroprotection Against Glutamate Toxicity : A notable study demonstrated that this compound significantly reduced neuronal damage from glutamate exposure in cultured neurons. The effective concentration range indicated potential therapeutic applications for neurodegenerative diseases where excitotoxicity is a concern .

- Oxidative Stress Induction : In experiments with glial cells, DIP was shown to induce oxidative stress characterized by increased ROS production and lipid peroxidation. This finding raises questions about the safety and therapeutic index of using DIP in clinical settings .

- Photoinitiator Role : Research into the photochemical properties of DIP revealed its utility as a photoinitiator in polymerization reactions involving phenoxazin dyes. This application could lead to advancements in materials science and drug delivery systems .

Propriétés

IUPAC Name |

diphenyliodanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLBDYMWFAHSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10I+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1483-72-3 (chloride), 1483-73-4 (bromide), 2217-79-0 (iodide), 49723-69-5 (sulfate[1:1]), 58109-40-3 (hexafluorophosphate), 62613-15-4 (hexafluoroarsenate), 6293-66-9 (tosylate), 722-56-5 (nitrate) | |

| Record name | Diphenyliodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60144196 | |

| Record name | Diphenyliodonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10182-84-0 | |

| Record name | Diphenyliodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyliodonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.